molecular formula C18H26N2O3 B6640163 N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide

N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide

Cat. No.: B6640163
M. Wt: 318.4 g/mol
InChI Key: IAVDZVBOWARZQW-UHFFFAOYSA-N
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Description

N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound features a unique structure that includes a hydroxycycloheptyl group, a methylamino group, and a phenylacetamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Hydroxycycloheptyl Intermediate: This step involves the cyclization of a suitable precursor to form the hydroxycycloheptyl ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Methylamino Group: The hydroxycycloheptyl intermediate is then reacted with a methylamine source, such as methylamine gas or a methylamine solution, under controlled temperature and pressure to introduce the methylamino group.

    Coupling with Phenylacetamide: The final step involves coupling the intermediate with phenylacetamide. This can be done using coupling reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new amides or other substituted derivatives.

Scientific Research Applications

N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxycycloheptyl and phenylacetamide groups can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Cycloheptylamino)-2-oxoethyl]-2-phenylacetamide: Similar structure but lacks the hydroxy group, which may affect its reactivity and binding properties.

    N-[2-[(1-Hydroxycyclohexyl)methylamino]-2-oxoethyl]-2-phenylacetamide: Contains a cyclohexyl ring instead of a cycloheptyl ring, potentially altering its steric and electronic properties.

    N-[2-[(1-Hydroxycyclooctyl)methylamino]-2-oxoethyl]-2-phenylacetamide: Features a larger cyclooctyl ring, which may influence its conformational flexibility and interaction with biological targets.

Uniqueness

N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide is unique due to its specific combination of functional groups and ring size, which can impart distinct chemical and biological properties. The presence of the hydroxycycloheptyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-16(12-15-8-4-3-5-9-15)19-13-17(22)20-14-18(23)10-6-1-2-7-11-18/h3-5,8-9,23H,1-2,6-7,10-14H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVDZVBOWARZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)CNC(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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